Hoechst 34580
Overview
Description
Hoechst 34580 is a bisbenzimidazole dye known for its high specificity in binding to double-stranded DNA. It is widely used in scientific research for the fluorescent staining of DNA and nuclei in both live and fixed cells . This compound is particularly valuable in cell biology and molecular biology due to its ability to visualize and quantify DNA content.
Preparation Methods
Hoechst 34580 is typically prepared by dissolving the lyophilized powder in distilled water to create a 1 mg/mL solution . The preparation involves bringing the dye and distilled water to room temperature, mixing well until the dye is fully dissolved, and storing the solution at -20°C, protected from light . Industrial production methods for this compound are not extensively documented, but the compound is commercially available from various suppliers.
Chemical Reactions Analysis
Hoechst 34580 primarily undergoes binding reactions with double-stranded DNA. It does not typically participate in oxidation, reduction, or substitution reactions. The dye binds to the minor groove of A/T-rich regions of DNA, significantly enhancing fluorescence intensity . Common reagents and conditions for these reactions include the use of this compound in complete medium or phosphate-buffered saline (PBS) at concentrations ranging from 0.5 to 10 μg/mL . The major product formed from these reactions is the Hoechst-DNA complex, which emits blue fluorescence upon excitation.
Scientific Research Applications
Hoechst 34580 has a wide range of applications in scientific research:
Cell Biology: Used for staining DNA in live or fixed cells to visualize nuclei and analyze cell cycle progression.
Molecular Biology: Employed in flow cytometry for DNA content analysis and cell sorting.
Industry: Utilized in the development of fluorescent probes and biosensors for various applications.
Mechanism of Action
Hoechst 34580 exerts its effects by binding to the minor groove of double-stranded DNA, particularly in A/T-rich regions . This binding significantly enhances the fluorescence intensity of the dye, allowing for the visualization of DNA within cells. The dye can be excited by UV or violet light sources, emitting blue fluorescence with an emission maximum of 437 nm . This mechanism makes this compound a valuable tool for DNA staining and analysis in various research applications.
Comparison with Similar Compounds
Hoechst 34580 is part of a family of bisbenzimidazole dyes, including Hoechst 33258 and Hoechst 33342 . Compared to Hoechst 33258, Hoechst 33342 is more cell-permeable due to the addition of a lipophilic ethyl group . This compound, on the other hand, possesses a dimethylamine group instead of a phenol group, which shifts its emission maximum to 490 nm compared to the 461 nm of Hoechst 33258 and Hoechst 33342 . This unique property makes this compound particularly useful for applications requiring longer-wavelength fluorescence.
Similar Compounds
- Hoechst 33258
- Hoechst 33342
- Nuclear Violet LCS1
This compound stands out due to its specific binding properties and longer-wavelength fluorescence, making it a versatile and valuable tool in various scientific research fields.
Properties
IUPAC Name |
N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N7/c1-32(2)20-7-4-18(5-8-20)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-9-21(17-25(23)31-27)34-14-12-33(3)13-15-34/h4-11,16-17H,12-15H2,1-3H3,(H,28,30)(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCOQLKKSNQANE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332276 | |
Record name | Hoechst 34580 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23555-00-2 | |
Record name | Hoechst 34580 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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